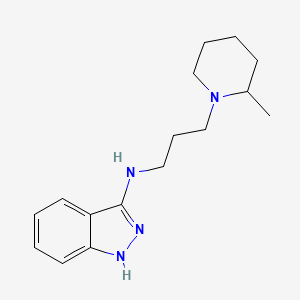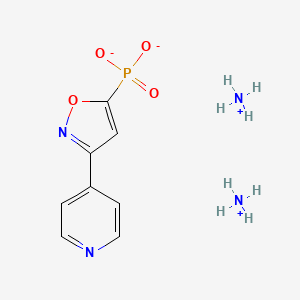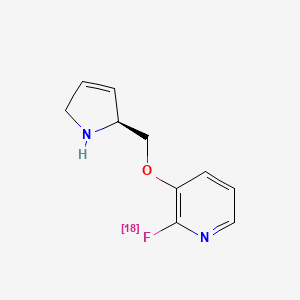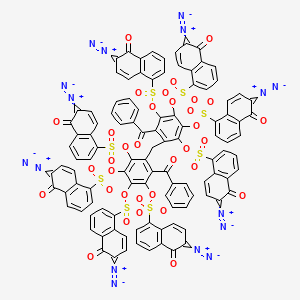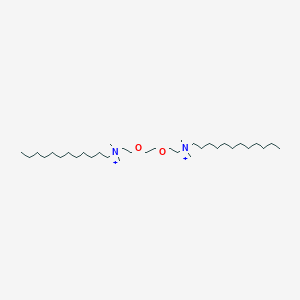
Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an acetamide, a quinazolinone, and a naphthyridine moiety, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the core quinazolinone structure, followed by the introduction of the hexahydro-1H-azepin-1-yl and nitrophenyl groups. The final steps involve the coupling of the naphthyridine moiety and the acetamide group. Common reagents used in these reactions include various amines, nitro compounds, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide and quinazolinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an aniline derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its multiple functional groups can interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest possible activity against certain diseases, such as cancer or infectious diseases. Further research is needed to explore its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The quinazolinone and naphthyridine moieties are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities.
Naphthyridine derivatives: Compounds with the naphthyridine moiety can have comparable chemical properties and applications.
Acetamide derivatives: These compounds contain the acetamide functional group and may participate in similar chemical reactions.
Uniqueness
The uniqueness of Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
136603-31-1 |
|---|---|
Fórmula molecular |
C43H35N7O6 |
Peso molecular |
745.8 g/mol |
Nombre IUPAC |
N-[2-[4-(azepan-1-yl)-3-nitrophenyl]-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C43H35N7O6/c51-38(27-56-32-19-16-29(17-20-32)40(52)34-25-30-13-10-22-44-41(30)46-39(34)28-11-4-3-5-12-28)47-49-42(45-35-15-7-6-14-33(35)43(49)53)31-18-21-36(37(26-31)50(54)55)48-23-8-1-2-9-24-48/h3-7,10-22,25-26H,1-2,8-9,23-24,27H2,(H,47,51) |
Clave InChI |
QHJBLUJWYVCSPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=C(C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


